1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine
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Overview
Description
1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with an acetyl group and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the acetyl group: Acetylation of the piperazine ring is usually performed using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the sulfonyl group: The sulfonylation of the phenyl ring can be carried out using sulfonyl chlorides in the presence of a base.
Ethoxylation and alkylation: The ethoxy and methylethyl groups are introduced through standard alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-4-{[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine
- 1-Acetyl-4-{[4-ethoxy-2-methyl-5-(ethyl)phenyl]sulfonyl}piperazine
Uniqueness
1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and methylethyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H28N2O4S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[4-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H28N2O4S/c1-6-24-17-11-14(4)18(12-16(17)13(2)3)25(22,23)20-9-7-19(8-10-20)15(5)21/h11-13H,6-10H2,1-5H3 |
InChI Key |
HZACPCIZZPVHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C(C)C |
Origin of Product |
United States |
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